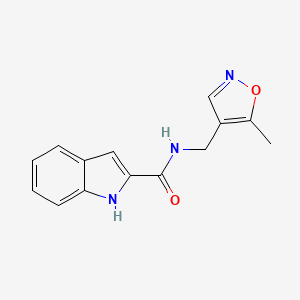

N-((5-methylisoxazol-4-yl)methyl)-1H-indole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves multiple steps including the formation of an isoxazole ring, α-bromination of the acetyl group, thiazole ring formation, and carboxamide/thiocarboxamide attachment . Another approach involves the generation of a stable nitrile oxide by oxidation of the oxime with NaBrO2 and tri-n-butyltin chloride and subsequent cycloaddition reaction with methyl acrylate .Molecular Structure Analysis

The molecular structure of “N-((5-methylisoxazol-4-yl)methyl)-1H-indole-2-carboxamide” would likely be complex due to the presence of multiple functional groups including an isoxazole ring and a carboxamide group. Similar compounds have been analyzed using 1H and 13C NMR, and mass spectra .Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse. For instance, oximes can be converted into nitriles, nitro compounds, nitrones, amines, amides and they can also be exploited in the synthesis of azaheterocycles .Applications De Recherche Scientifique

Anticancer Activity

Indole derivatives have gained attention as potential anticancer agents. They exhibit cytotoxic effects against cancer cells by interfering with cell division, inducing apoptosis, and inhibiting tumor growth. Researchers have investigated the antiproliferative properties of N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1H-indole-2-carboxamide in various cancer models .

Mécanisme D'action

Target of Action

The compound N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1H-indole-2-carboxamide is a derivative of oxazole and indole . Oxazole derivatives have been found to exhibit a wide spectrum of biological activities . .

Mode of Action

Oxazole derivatives are known to interact with various biological targets, leading to a range of biological responses . The presence of hetero atoms or groupings in these compounds often imparts preferential specificities in their biological responses .

Biochemical Pathways

Oxazole derivatives have been found to impact a variety of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

Result of Action

Oxazole derivatives have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c1-9-11(8-16-19-9)7-15-14(18)13-6-10-4-2-3-5-12(10)17-13/h2-6,8,17H,7H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTJGFUYGTRBASK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CNC(=O)C2=CC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-methylisoxazol-4-yl)methyl)-1H-indole-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(1S)-1-Azidoethyl]isoquinoline](/img/structure/B2442903.png)

![8-(2,3-dimethylphenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2442912.png)

![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-fluoro-3-methylphenyl)propanamide](/img/structure/B2442915.png)

![N-(1-methyl-3-phenylpropyl)-2-(7-oxo-3-phenylisothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2442921.png)